(Cyclopropylmethyl)(prop-2-yn-1-yl)amine
Overview
Description
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine is a chemical compound with the molecular formula C7H11N. It is a member of the propargylamine family, which is known for its versatile applications in various fields, including pharmaceuticals and organic synthesis. This compound is often used as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(prop-2-yn-1-yl)amine typically involves the reaction of cyclopropylmethylamine with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, propargylamines are known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
(Cyclopropylmethyl)(prop-2-en-1-yl)amine: Similar structure but with a double bond instead of a triple bond.
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine hydrochloride: The hydrochloride salt form of the compound.
Tripropargylamine: Contains three propargyl groups.
Uniqueness
This compound is unique due to its combination of a cyclopropylmethyl group and a propargyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in the study of enzyme inhibition.
Properties
IUPAC Name |
N-(cyclopropylmethyl)prop-2-yn-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-5-8-6-7-3-4-7/h1,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEDMPFEVHCGIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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